trans-Decahydro-1,7-naphthyridine
Description
Evolution of Naphthyridine Chemistry and its Broad Research Significance
The journey of naphthyridine chemistry began in the late 19th and early 20th centuries, with the first derivative of a 1,8-naphthyridine (B1210474) being reported in 1893. nih.gov The formal recognition and indexing of "naphthyridines" in Chemical Abstracts occurred in 1936. nih.gov The synthesis of the parent 1,5-naphthyridine (B1222797) was achieved in 1927 by adapting the Skraup quinoline (B57606) synthesis. nih.gov Since these foundational discoveries, research into naphthyridine chemistry has expanded exponentially, driven by the identification of their significant biological properties. digitallibrary.co.inresearchgate.net For instance, the discovery of antimicrobial properties associated with nalidixic acid, a 1,8-naphthyridine derivative, spurred extensive investigation into this class of compounds. digitallibrary.co.in The versatile framework of naphthyridines has made them crucial components in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net Beyond pharmaceuticals, naphthyridine derivatives are also being explored for their applications in materials science, such as in optoelectronics due to their unique photophysical and photochemical properties. ontosight.ai
Specific Focus on Saturated Naphthyridines and the trans-Decahydro-1,7-naphthyridine Isomer
While much of the historical and ongoing research has centered on aromatic naphthyridine systems, the saturated counterparts, decahydronaphthyridines, represent a structurally distinct and equally important area of study. The hydrogenation of the aromatic naphthyridine core introduces stereochemical complexity, leading to various cis and trans isomers. These saturated scaffolds provide three-dimensional diversity that is highly sought after in modern drug discovery and materials science.
This review will specifically focus on the trans-isomer of decahydro-1,7-naphthyridine. This particular isomer presents a unique conformational arrangement and reactivity profile that distinguishes it from its cis-counterpart and other saturated naphthyridine isomers. The study of such conformationally restricted analogs is crucial for understanding structure-activity relationships and for the rational design of novel molecules with specific biological or material properties.
Scope and Research Objectives of this Academic Review
The primary objective of this review is to provide a comprehensive and focused analysis of the chemical compound this compound. The scope will be strictly limited to the following aspects:
Synthesis and Characterization: Detailing the synthetic routes to obtain this compound and the analytical techniques used for its characterization.
Molecular Structure and Properties: Elucidating the stereochemistry, conformational analysis, and key chemical properties of the trans-isomer.
Reactivity and Derivatization: Exploring the chemical reactivity of the this compound scaffold and its potential for the synthesis of novel derivatives.
Applications in Research: Highlighting the use of this compound and its derivatives as building blocks in medicinal chemistry, materials science, and agrochemicals.
This review aims to be an authoritative resource for researchers by consolidating the current knowledge on this compound, thereby fostering further investigation into its unique chemical landscape.
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
XOYWYIBCMNHXFE-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2CCNC[C@@H]2NC1 |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Origin of Product |
United States |
Synthetic Methodologies for Trans Decahydro 1,7 Naphthyridine and Its Stereoisomers
Classical Reduction Strategies for Naphthyridine Ring Systems
The most direct approach to the decahydro-1,7-naphthyridine framework is the complete reduction of the parent aromatic 1,7-naphthyridine (B1217170). This has been achieved using both dissolving metal reductions and catalytic hydrogenation, with the choice of method influencing the stereochemical outcome.
Dissolving Metal Reductions for Decahydronaphthyridines (e.g., Sodium/Ethanol)
The use of dissolving metals in a protic solvent is a classic method for the exhaustive reduction of aromatic systems. Notably, the reduction of 1,7-naphthyridine using sodium in boiling ethanol (B145695) has been reported to produce trans-decahydro-1,7-naphthyridine in high yield. rsc.org This method, a variation of the Bouveault–Blanc reduction, involves the transfer of electrons from the sodium metal to the naphthyridine ring, followed by protonation by the ethanol solvent. nih.gov This process is repeated until the aromatic system is fully saturated. The thermodynamic stability of the trans-fused ring system generally favors its formation under these equilibrating reaction conditions.
This approach has also been successfully applied to other naphthyridine isomers, such as the 1,5-, 1,6-, and 1,8-naphthyridines, yielding the corresponding trans-decahydro derivatives. rsc.org The trans configuration of the products is determined by the stereochemistry at the two bridgehead hydrogen atoms.
Catalytic Hydrogenation Approaches to Saturated Naphthyridine Cores
Catalytic hydrogenation offers an alternative, often milder, route for the reduction of heterocyclic compounds. However, the complete reduction of 1,7-naphthyridine to its decahydro- derivative via this method is not as straightforward as dissolving metal reduction. For instance, the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol has been shown to yield a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) (43%), rather than the fully saturated decahydro product. blucher.com.br
Furthermore, attempts to achieve complete reduction and control the stereochemistry to produce specific isomers, such as the cis-decahydronaphthyridines, through catalytic reduction in acidic media have been reported as unsatisfactory for other naphthyridine isomers. rsc.org The choice of catalyst, solvent, and reaction conditions can significantly influence the regioselectivity and the extent of reduction. For example, switchable and ring-selective hydrogenation of 1,7-naphthyridines to their tetrahydro counterparts can be achieved by selecting either a homogeneous ruthenium precatalyst or a heterogeneous palladium catalyst. nih.gov However, specific conditions for the stereoselective catalytic hydrogenation of 1,7-naphthyridine to the trans-decahydro isomer are not well-documented in the literature.
Stereoselective Synthesis of Decahydronaphthyridine Scaffolds
The development of stereoselective synthetic methods is crucial for accessing specific isomers of decahydronaphthyridine, which is important for applications in medicinal chemistry and materials science. Research in this area has focused on both diastereoselective and enantioselective approaches to control the relative and absolute stereochemistry of the final product.
Diastereoselective Routes to this compound Derivatives
While direct diastereoselective synthesis of this compound is not extensively reported, general principles of diastereoselective synthesis can be applied. The inherent thermodynamic preference for the trans-fused decalin-like system often directs reactions toward the trans isomer, as seen in the dissolving metal reduction. rsc.org
In related systems, diastereoselectivity can be achieved through various strategies. For instance, in the synthesis of highly substituted cyclohexanones, which share a similar carbocyclic core, complete diastereoselectivity has been achieved in cascade reactions. beilstein-journals.org Similarly, the synthesis of trans-anti-hydrophenanthrenes has been accomplished with high diastereoselectivity using a Ti-mediated radical cyclization. nih.gov These examples highlight that the choice of reagents and reaction conditions can lead to the preferential formation of one diastereomer over others. For decahydronaphthyridines, this would involve synthetic strategies that favor the formation of the trans-fused ring junction.
Enantioselective Pathways for Chiral Decahydronaphthyridines
The synthesis of enantiomerically pure decahydronaphthyridines is of significant interest due to the importance of chirality in bioactive molecules. While enantioselective methods specifically targeting this compound are not prominent in the literature, related systems have been synthesized with high enantioselectivity.
For example, the asymmetric hydrogenation of various substituted 1,5- and 1,8-naphthyridines using chiral ruthenium diamine complexes has been shown to produce chiral tetrahydro-naphthyridines with up to 99% enantiomeric excess (ee). nih.govrsc.org Similarly, an iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where both enantiomers can be selectively obtained by adjusting the reaction solvent. rsc.org These methods often rely on the use of a chiral metal catalyst to control the facial selectivity of the hydrogenation of an imine or enamine intermediate.
Furthermore, enantioselective synthesis has been achieved for other chiral building blocks, such as diaryl aziridines, using organocatalysts. rsc.org The principles of these enantioselective transformations could potentially be adapted to the synthesis of chiral decahydro-1,7-naphthyridine derivatives, likely through the asymmetric reduction of a suitable prochiral intermediate like a dihydronaphthyridine or a tetrahydronaphthyridinium salt.
Multi-component Reactions and Cascade Annulations in Decahydronaphthyridine Synthesis
Multi-component reactions (MCRs) and cascade annulations are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simple starting materials. While no specific MCRs for the direct synthesis of the this compound scaffold are reported, the application of such strategies to the synthesis of related aza-bicyclic systems is known.
Derivatization Strategies for Saturated Naphthyridine Systems
The functionalization of the saturated decahydro-1,7-naphthyridine core is crucial for the development of new chemical entities with tailored properties. The two secondary amine groups within the scaffold provide reactive sites for a variety of derivatization reactions, primarily through N-acylation and N-alkylation.
N-Acylation: The secondary amines of the decahydro-1,7-naphthyridine ring system can be readily acylated using a variety of acylating agents. This includes reactions with acid chlorides, acid anhydrides, and activated esters. These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. The choice of base and solvent can influence the selectivity and yield of the reaction, particularly when derivatizing the two nitrogen atoms with different substituents.
N-Alkylation: Alkylation of the nitrogen atoms can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, offers a more controlled method for introducing alkyl groups.
The derivatization strategies for saturated naphthyridine systems are often guided by the synthetic approaches used for other saturated nitrogen heterocycles. The principles of nucleophilic substitution and condensation reactions are central to the functionalization of these scaffolds.
Below is a table summarizing potential derivatization reactions for a generic decahydronaphthyridine scaffold:
| Reaction Type | Reagent Class | Product Type |
| N-Acylation | Acid Chlorides (e.g., Acetyl chloride) | N,N'-Diacyldecahydronaphthyridine |
| N-Acylation | Acid Anhydrides (e.g., Acetic anhydride) | N,N'-Diacyldecahydronaphthyridine |
| N-Alkylation | Alkyl Halides (e.g., Methyl iodide) | N,N'-Dialkyldecahydronaphthyridine |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N,N'-Dialkyldecahydronaphthyridine |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | N,N'-Disulfonyldecahydronaphthyridine |
It is important to note that the reactivity of the two nitrogen atoms in decahydro-1,7-naphthyridine may differ, potentially allowing for regioselective derivatization under carefully controlled conditions. This differential reactivity can be exploited to synthesize unsymmetrically substituted derivatives, further expanding the chemical space accessible from this versatile scaffold.
Stereochemical and Conformational Analysis of Trans Decahydro 1,7 Naphthyridine
Configurational Isomerism: Distinguishing trans and cis Forms of Decahydronaphthyridines
The trans isomer is conformationally more rigid than the cis form. Its two six-membered rings are locked in a relatively fixed chair-chair conformation. In contrast, the cis isomer is more flexible and can undergo ring inversion, leading to a dynamic equilibrium between different conformational states. This difference in conformational freedom often translates to different physical and chemical properties.
The synthesis of decahydronaphthyridines often yields a mixture of both cis and trans isomers. The separation of these isomers can be challenging but is crucial for studying their individual properties. Techniques such as fractional crystallization or chromatography are often employed to isolate the desired isomer. nih.gov The relative stability of the two isomers can be influenced by the presence of substituents and the reaction conditions used during their synthesis. While in some analogous systems like hydrindanones, the cis isomer is often considered more stable, this is not a universal rule, and the relative stability depends on the specific ring system and substitution patterns. nih.gov
Table 1: Comparison of cis and trans Isomers
| Feature | cis-Decahydronaphthyridine | trans-Decahydronaphthyridine |
| Bridgehead Hydrogens | Same side of the ring system | Opposite sides of the ring system |
| Conformational Flexibility | More flexible, can undergo ring inversion | More rigid, locked conformation |
| Relative Stability | Often more stable in related systems, but not universally | Can be less stable in some related systems |
Elucidation of Absolute Stereochemistry in Polycyclic Naphthyridines
Determining the absolute stereochemistry of chiral molecules like trans-decahydro-1,7-naphthyridine is essential for understanding their interactions with other chiral entities, such as biological receptors. X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.govyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise arrangement of atoms in space. youtube.com For chiral molecules, specialized techniques within X-ray crystallography, such as the use of anomalous dispersion, can be used to determine the absolute configuration.
In the context of polycyclic naphthyridines, X-ray crystallography has been instrumental in confirming the stereochemical assignments of various derivatives. nih.govnih.gov For instance, in studies of axially chiral 1,7-naphthyridine-6-carboxamide derivatives, X-ray analysis was crucial in establishing the stereochemistry around the chiral axis, which was found to be important for their biological activity. nih.gov
Beyond X-ray crystallography, chiroptical methods such as circular dichroism (CD) spectroscopy can also provide valuable information about the absolute stereochemistry of chiral molecules. scilit.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral compounds. By comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute stereochemistry can be inferred.
Conformational Preferences and Dynamics of the Decahydronaphthyridine Core
The this compound core exists predominantly in a double-chair conformation. This is the most stable arrangement as it minimizes both angle strain and torsional strain within the two fused piperidine (B6355638) rings. However, even within this relatively rigid framework, subtle conformational dynamics are at play.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the conformational preferences and dynamics of molecules in solution. nih.govnih.govmdpi.com Techniques such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed information about the geometry and relative orientation of atoms within the molecule. For instance, the magnitude of the coupling constants between vicinal protons is related to the dihedral angle between them, which in turn is a function of the ring conformation.
NMR relaxation studies can provide insights into the timescale of molecular motions, revealing information about the flexibility of the ring system. nih.gov While the trans-fused system is generally rigid, some degree of local flexibility, such as nitrogen inversion or slight puckering of the rings, can occur. These dynamic processes can be important for the molecule's ability to bind to its biological targets.
Influence of Substituents on Stereochemical Stability and Preferred Conformations
The introduction of substituents onto the decahydronaphthyridine core can have a significant impact on its stereochemical stability and conformational preferences. The size, electronics, and position of the substituent can influence the relative stability of different conformations and can even lead to the "locking" of the molecule into a specific conformation.
For example, a bulky substituent will generally prefer to occupy an equatorial position on the piperidine ring to minimize steric interactions with other atoms in the ring. This preference can restrict the conformational freedom of the ring system and stabilize a particular chair conformation. In some cases, strong intramolecular interactions, such as hydrogen bonding, can also play a role in determining the preferred conformation. beilstein-journals.org
The presence of substituents can also affect the stereochemical stability of the molecule. For instance, if a substituent creates a new chiral center, it can lead to the formation of diastereomers with different physical and chemical properties. The relative stability of these diastereomers will depend on the nature of the substituent and its interactions with the rest of the molecule.
Chemical Reactivity and Transformation Pathways of Trans Decahydro 1,7 Naphthyridine Derivatives
Functionalization at Nitrogen and Carbon Centers of the Decahydronaphthyridine Ring
The presence of two secondary amine functionalities in the trans-decahydro-1,7-naphthyridine ring makes the nitrogen atoms the primary sites for functionalization. These centers exhibit typical nucleophilic character and readily undergo reactions with a variety of electrophiles.
N-Alkylation and N-Acylation:
Similar to other saturated N-heterocycles, the nitrogen atoms of the decahydronaphthyridine ring can be readily alkylated or acylated. N-alkylation is typically achieved using alkyl halides, while N-acylation can be performed with acid chlorides or anhydrides. libretexts.org For instance, studies on related tetrahydro-1,5-naphthyridines demonstrate that N-alkylation with reagents like 2-bromoethanol (B42945) can proceed in the presence of a base such as cesium carbonate. nih.gov Similarly, the dialkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) highlights the accessibility of both nitrogen atoms for functionalization. nih.gov While specific examples for the trans-decahydro-1,7-isomer are not extensively documented in readily available literature, the reactivity is expected to be analogous.
The choice of reagents and reaction conditions can, in principle, allow for mono- or di-functionalization, providing a handle for constructing more complex molecular architectures. The relative reactivity of the two nitrogen atoms may be influenced by the stereochemistry of the trans-decalin-like ring system.
| Reaction Type | Reagent Example | Product Type | Reference |
| N-Alkylation | Alkyl Halide (e.g., R-X) | N-Alkyldecahydronaphthyridine | nih.gov |
| N-Acylation | Acid Chloride (e.g., RCOCl) | N-Acyldecahydronaphthyridine | libretexts.org |
Functionalization at Carbon Centers:
Direct functionalization of the C-H bonds of the saturated carbocyclic framework of decahydronaphthyridine is more challenging due to their lower reactivity compared to the nitrogen centers. However, modern synthetic methods offer pathways for such transformations. Strategies involving C-H activation have been developed for saturated aza-cycles, which could be applicable to the decahydronaphthyridine scaffold. researchgate.netescholarship.orgnih.govnih.govprinceton.edu These methods often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds, although specific applications to the this compound core are yet to be widely reported.
Oxidation and Dehydrogenation Reactions to Aromatic Naphthyridine Systems
The conversion of the saturated decahydronaphthyridine ring system to its fully aromatic 1,7-naphthyridine (B1217170) counterpart is a key transformation. This dehydrogenation process is essentially an oxidation reaction that re-establishes the aromatic π-system.
A variety of oxidizing agents and catalytic systems can be employed for the dehydrogenation of saturated N-heterocycles. Common reagents include manganese dioxide (MnO₂) and selenium dioxide (SeO₂). researchgate.netnih.gov For related tetrahydro-1,5-naphthyridines, oxidation to the corresponding 1,5-naphthyridines has been achieved at high temperatures using reagents like selenium. nih.gov
More contemporary and milder methods often rely on palladium-catalyzed aerobic dehydrogenation. nih.govnih.gov Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for such transformations. nih.govyoutube.com The mechanism typically involves the coordination of the N-heterocycle to the palladium center, followed by a series of β-hydride elimination steps to introduce double bonds, ultimately leading to the aromatic system. masterorganicchemistry.comlibretexts.org While specific conditions for the complete dehydrogenation of this compound are not detailed in the available literature, the principles established for other saturated and partially saturated N-heterocycles are directly applicable.
| Catalyst/Reagent | Conditions | Product | Reference |
| Selenium (Se) | High Temperature | 1,5-Naphthyridine (B1222797) (from Tetrahydro-1,5-naphthyridine) | nih.gov |
| Palladium on Carbon (Pd/C) | Heat, often with a hydrogen acceptor | Aromatic Naphthyridine | nih.govnih.gov |
| Manganese Dioxide (MnO₂) | Varies | Aromatic N-heterocycle | researchgate.netnih.gov |
Nucleophilic and Electrophilic Reactivity Studies of Saturated Naphthyridines
The reactivity of the saturated decahydronaphthyridine ring system is dictated by the interplay of its nucleophilic nitrogen atoms and the electrophilic character that can be induced at its carbon centers.
Nucleophilic Reactivity:
The lone pairs of electrons on the nitrogen atoms are the primary source of nucleophilicity in the molecule. As discussed in section 4.1, this allows for reactions with a wide range of electrophiles, such as alkyl and acyl halides. libretexts.orgnih.gov The nucleophilicity can be modulated by the substituents on the nitrogen atoms.
In certain contexts, such as with appropriately activated derivatives, nucleophilic ring-opening reactions could be envisioned, similar to what is observed in strained aza-bicyclic systems like aziridines. rsc.org
Electrophilic Reactivity:
The carbon atoms of the decahydronaphthyridine skeleton are generally not electrophilic. However, electrophilicity can be induced. For instance, the formation of an iminium ion by oxidation of one of the nitrogen-containing rings would render the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are scarce, the principles of nucleophilic addition to carbonyls and imines provide a foundational understanding of how such reactivity could be harnessed. libretexts.orgnih.govmdpi.com
Cross-Coupling Reactions and Metalation Strategies for Decahydronaphthyridine Scaffolds
Modern cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application to the decahydronaphthyridine scaffold can lead to a wide array of complex derivatives.
Cross-Coupling Reactions:
To participate in cross-coupling reactions, the decahydronaphthyridine scaffold must first be functionalized with a suitable group, typically a halide or a triflate. This would most likely be achieved through a multi-step sequence starting from a functionalized precursor before the final saturation of the ring system, or potentially through selective halogenation of a pre-formed decahydronaphthyridine derivative.
Once a halogenated decahydronaphthyridine is obtained, it can be used in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-decahydronaphthyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.orgnih.gov This is a versatile method for introducing aryl or vinyl substituents.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halo-decahydronaphthyridine with an amine. youtube.com This is a powerful tool for accessing N-arylated or N-alkylated derivatives at a carbon center.
| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Halo-decahydronaphthyridine + Organoboron reagent | Pd catalyst + Ligand + Base | Aryl/Vinyl-decahydronaphthyridine | wikipedia.orgnih.gov |
| Buchwald-Hartwig | Halo-decahydronaphthyridine + Amine | Pd catalyst + Ligand + Base | Amino-decahydronaphthyridine | youtube.com |
Metalation Strategies:
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including N-heterocycles. While directly applicable to the aromatic 1,7-naphthyridine, its use on the saturated decahydro- system is less straightforward. However, lithiation of saturated N-heterocycles, often directed by a coordinating group or occurring at a site of increased acidity, can provide a nucleophilic carbon center for reaction with electrophiles. The application of such strategies to this compound would likely require careful selection of directing groups and reaction conditions to control regioselectivity.
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. nih.gov For trans-decahydro-1,7-naphthyridine, both ¹H and ¹³C NMR are instrumental in assigning stereochemistry and understanding its conformational dynamics.
The trans-fusion of the two rings in decahydro-1,7-naphthyridine results in a relatively rigid chair-chair conformation. The stereochemical arrangement of protons and carbons can be unequivocally assigned using a combination of one-dimensional and two-dimensional NMR experiments.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In the trans-isomer, distinct signals are expected for axial and equatorial protons due to their different magnetic environments. Coupling constants (J-values) obtained from the fine structure of the signals are crucial for determining dihedral angles between adjacent protons, which in turn helps to confirm the chair conformation and the trans-ring fusion.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the symmetric this compound, a reduced number of signals compared to the cis-isomer would be expected, reflecting the molecule's symmetry. Chemical shift values are indicative of the hybridization and local electronic environment of each carbon atom.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule and confirm the proton-proton connectivity through bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for stereochemical assignments as it identifies protons that are close in space, regardless of whether they are connected through bonds. mdpi.com For this compound, NOE correlations between axial protons on the same side of the ring system and the absence of such correlations between protons on opposite sides would provide definitive proof of the trans-stereochemistry.
¹H and ¹³C NMR Data for Decahydronaphthyridine Derivatives
| Atom Type | Typical Chemical Shift Range (ppm) | Information Gained |
|---|---|---|
| Axial Protons | ~1.2 - 1.8 | Shielded environment, trans-diaxial couplings |
| Equatorial Protons | ~1.8 - 2.5 | Deshielded environment, smaller couplings |
| Bridgehead Protons (C-4a, C-8a) | ~2.0 - 3.0 | Unique chemical environment due to ring fusion |
| CH₂ Carbons | ~20 - 40 | Aliphatic carbon environment |
| Bridgehead Carbons (C-4a, C-8a) | ~40 - 60 | Reflects the strain and connectivity at the ring junction |
Mass Spectrometry Techniques for Molecular Structure Elucidation of Decahydronaphthyridines
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. nih.gov For decahydronaphthyridines, electron impact (EI) and electrospray ionization (ESI) are common ionization methods.
The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. The saturated bicyclic system of this compound is expected to undergo fragmentation through pathways that are typical for cyclic amines and alkanes.
Detailed Research Findings:
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. For monoamines, this peak will have an odd nominal mass.
Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This results in the formation of a stable iminium ion. For this compound, this could involve the loss of an ethyl or propyl radical from the ring system, leading to characteristic fragment ions.
Ring Fission: The bicyclic ring system can undergo fission, leading to a variety of fragment ions. The specific fragmentation pattern can help to distinguish between different isomers.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula of the compound.
Expected Fragmentation Patterns in the Mass Spectrum of Decahydronaphthyridines
| Fragmentation Process | Description | Expected m/z Values |
|---|---|---|
| Molecular Ion (M+) | The intact molecule with one electron removed. | Corresponds to the molecular weight of the compound. |
| Alpha-Cleavage | Cleavage of a C-C bond adjacent to a nitrogen atom, leading to the loss of an alkyl radical. | M - 29 (loss of C₂H₅), M - 43 (loss of C₃H₇), etc. |
| Ring Opening/Fission | Breakdown of the bicyclic ring structure. | A complex series of peaks corresponding to various smaller fragments. |
X-ray Crystallography in Determining Solid-State Conformations and Absolute Configurations
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsional angles, which together define the conformation and configuration of the molecule.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of the trans-ring fusion and the chair-chair conformation of the two rings. If the molecule is chiral and a single enantiomer is crystallized, X-ray crystallography can also be used to determine its absolute configuration.
Detailed Research Findings:
Conformation: The crystal structure would be expected to show that both six-membered rings adopt a chair conformation. The junction between the two rings would clearly demonstrate the trans-fusion, with the bridgehead hydrogens in a trans-diaxial relationship.
Bond Lengths and Angles: The C-C and C-N bond lengths and the bond angles within the ring system would be consistent with those of a saturated heterocyclic compound. Any deviations from ideal values could indicate the presence of ring strain.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding (if N-H protons are present and not derivatized) and van der Waals interactions. These interactions can influence the solid-state conformation.
Crystallographic Data Parameters for a Hypothetical trans-Decahydro-1,7-naphthyridine Crystal
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides information about the packing of molecules. |
| Space Group | The symmetry elements within the unit cell. | Defines the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |
| Torsional Angles | The dihedral angles that define the conformation of the rings. | Confirms the chair-chair conformation and the trans-ring fusion. |
Vibrational Spectroscopy (IR) for Functional Group Analysis in Decahydronaphthyridines
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netbellevuecollege.edu The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. utexas.edu
For this compound, the IR spectrum is expected to be relatively simple, dominated by absorptions from C-H, N-H, and C-N bonds.
Detailed Research Findings:
N-H Stretch: If the nitrogen atoms are not substituted, a characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹. libretexts.org Secondary amines typically show one sharp band in this region.
C-H Stretch: Strong absorptions due to C-H stretching vibrations of the methylene (B1212753) (CH₂) groups will be present in the region of 2850-2960 cm⁻¹. libretexts.orglibretexts.org
C-N Stretch: The C-N stretching vibrations typically appear in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. This region can be used to distinguish between different isomers.
Characteristic IR Absorption Frequencies for trans-Decahydro-1,7-naphthyridine
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 (sharp, medium intensity) |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 (strong, sharp) |
| C-N Stretch | Aliphatic Amine | 1000 - 1300 (medium to weak) |
| CH₂ Bend | Aliphatic | ~1450 (medium) |
Computational Chemistry and Theoretical Investigations of Decahydronaphthyridine Scaffolds
Quantum Chemical Calculations on Electronic Structure and Reactivity of Decahydronaphthyridines
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of molecular scaffolds. wikipedia.org DFT methods are used to model the electron distribution within a molecule, which governs its structure, stability, and chemical reactivity. wikipedia.orgyoutube.com For saturated heterocyclic systems like decahydronaphthyridines, these calculations can elucidate the influence of nitrogen atoms and stereochemistry on the molecule's behavior.
Detailed analyses involve several key aspects:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For decahydronaphthyridine, the lone pairs on the nitrogen atoms significantly influence the HOMO energy, making these sites nucleophilic and prone to electrophilic attack or protonation.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), often located around the nitrogen atoms, highlighting them as sites for electrophilic interaction. Blue regions correspond to positive potential (electron-poor areas), typically found around hydrogen atoms attached to nitrogen or carbon. youtube.com
These computational descriptors help predict how decahydronaphthyridine derivatives will interact with other reagents or biological targets.
Table 1: Representative Theoretical Electronic Properties for a Decahydronaphthyridine Scaffold (Note: These are illustrative values typical for such a scaffold, calculated at a common level of theory like B3LYP/6-31G(d,p). Actual values will vary with substitution and specific isomer.)
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Reflects chemical reactivity and stability |
| Dipole Moment | 1.8 D | Measures overall polarity of the molecule |
| NBO Charge on N1 | -0.45 e | Quantifies the negative charge on the nitrogen atom |
| NBO Charge on N7 | -0.48 e | Quantifies the negative charge on the second nitrogen |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
The decahydronaphthyridine skeleton is a non-planar, saturated bicyclic system, meaning it is conformationally flexible. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the dynamic nature of molecules over time, providing a detailed picture of their accessible shapes or conformations. mdpi.comgrafiati.com
Key analyses from MD simulations include:
Conformational States: Simulations can identify the most stable conformations (e.g., trans-chair-chair) and the energy barriers between different states. nih.gov This is crucial for understanding how the molecule's shape might adapt upon binding to a receptor.
Principal Component Analysis (PCA): This technique, also known as essential dynamics, simplifies the complex atomic motions from an MD trajectory into a few key "principal components" that describe the most significant collective movements, such as the flexing or twisting of the ring system. mdpi.com
Potential of Mean Force (PMF): PMF calculations can be used to determine the free energy profile along a specific conformational change, quantifying the relative stability of different conformations and the energy required to transition between them. nih.gov
Understanding the conformational landscape is vital because the three-dimensional shape of a molecule is critical for its biological activity.
Table 2: Illustrative Conformational Analysis of trans-Decahydro-1,7-naphthyridine (Note: Data are representative and intended to illustrate the output of MD simulations.)
| Conformation | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
| Chair-Chair | 0.00 | ~95% | C8a-N1-C2-C3: -55.5; C4a-N7-C6-C5: -56.0 |
| Chair-Boat | +5.8 | ~4% | C8a-N1-C2-C3: -54.8; C4a-N7-C6-C5: +5.2 |
| Boat-Boat | +11.2 | <1% | C8a-N1-C2-C3: +4.9; C4a-N7-C6-C5: +6.1 |
Molecular Docking and Ligand-Receptor Interaction Prediction for Naphthyridine Derivatives
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a decahydronaphthyridine derivative) when bound to a second molecule (a receptor, usually a protein). nih.gov This technique is central to structure-based drug design, helping to rationalize the activity of known compounds and predict the potential of new ones. nih.gov
The docking process involves two main components:
Search Algorithm: This explores the vast number of possible binding poses of the ligand within the receptor's active site, considering the ligand's rotational and conformational flexibility.
Scoring Function: This evaluates each generated pose and assigns a score, typically an estimate of the binding affinity (e.g., in kcal/mol). Lower scores usually indicate more favorable binding. nih.gov
For decahydronaphthyridine derivatives, docking studies can reveal key interactions that contribute to binding. The saturated, sp³-rich nature of the scaffold allows for precise three-dimensional interactions within a protein's binding pocket. nih.gov Common interactions include:
Hydrogen Bonds: The nitrogen atoms of the decahydronaphthyridine core can act as hydrogen bond acceptors, while N-H protons can act as donors.
Hydrophobic Interactions: The carbon skeleton of the scaffold can form favorable van der Waals contacts with nonpolar amino acid residues in the receptor. nih.gov
Ionic Interactions: If one of the nitrogen atoms is protonated, it can form a strong salt bridge with negatively charged residues like aspartate or glutamate.
Table 3: Example Docking Results for a Hypothetical Decahydronaphthyridine-based Inhibitor (Note: Data are illustrative for a generic kinase target.)
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Decahydronaphthyridine Derivative 1 | -8.5 | Asp145 | Hydrogen Bond (with N-H) |
| Glu91 | Ionic Bond (with protonated N) | ||
| Val25, Leu128 | Hydrophobic Contact | ||
| Phe89 | π-Alkyl Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Decahydronaphthyridine Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.orgnih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for the observed changes in its biological effects. mdpi.com
A QSAR study involves several steps:
Data Set Assembly: A collection of structurally related decahydronaphthyridine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is required. dovepress.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties from quantum chemistry). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of the best descriptors with the biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. dovepress.comnih.gov
The resulting QSAR model can be used to predict the activity of new, unsynthesized decahydronaphthyridine analogues and to provide insight into the structural features that are most important for enhancing or diminishing activity. mdpi.com
Table 4: Illustrative QSAR Data for a Series of Decahydronaphthyridine Analogues (Note: This table presents a hypothetical dataset used for building a QSAR model. Activity is represented as pIC₅₀ = -log(IC₅₀).)
| Compound | R¹ Group | logP | Molar Refractivity | Electronic Parameter (σ) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Analogue 1 | -H | 1.2 | 45.3 | 0.00 | 6.5 | 6.4 |
| Analogue 2 | -CH₃ | 1.7 | 50.1 | -0.17 | 6.8 | 6.9 |
| Analogue 3 | -Cl | 1.9 | 50.4 | +0.23 | 7.2 | 7.1 |
| Analogue 4 | -OCH₃ | 1.1 | 51.0 | -0.27 | 6.9 | 7.0 |
| Analogue 5 | -NO₂ | 1.1 | 51.5 | +0.78 | 7.5 | 7.6 |
Structure Activity Relationship Sar Studies and Biological Target Engagement
Investigation of Binding Affinities and Molecular Target Engagement
Detailed binding affinity studies specifically for trans-decahydro-1,7-naphthyridine derivatives are not extensively reported in publicly available literature. However, the broader class of naphthyridines has been a subject of interest for various molecular targets. For instance, the conformational restriction in cyclic systems can be a crucial factor for high-affinity binding to biological targets. A conformationally-restricted system, such as an eight-membered ring introduced into a naphthyridine ring, has been noted to enhance π–π stacking interactions between the ligand and the receptor, which is a key feature for high-affinity neurokinin-1 (NK1) receptor antagonists. mdpi.com This principle of conformational rigidity leading to enhanced binding is theoretically applicable to the rigid this compound scaffold.
The exploration of saturated bicyclic scaffolds like decahydronaphthyridines is a growing area in medicinal chemistry. The defined stereochemistry of the trans-fusion provides a rigid framework that can be strategically functionalized to probe interactions with specific amino acid residues within a target protein's binding site. The lack of extensive public data on the binding affinities of this compound derivatives suggests a promising area for future research to uncover novel ligands for various biological targets.
Modulation of Enzyme and Receptor Activities by Decahydronaphthyridines (e.g., IDO1, Kinases, NK1 Receptors)
While specific data on this compound is scarce, research on closely related decahydronaphthyridine isomers provides valuable insights into their potential as modulators of enzyme and receptor activity.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: A series of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring a decahydro-1,6-naphthyridine scaffold have been identified. nih.gov IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy. Certain diastereomers of these decahydro-1,6-naphthyridine derivatives exhibited potent cellular and human whole blood activity against IDO1. nih.gov This suggests that the decahydronaphthyridine framework, in general, can serve as a suitable scaffold for the development of IDO1 inhibitors. The specific stereochemistry of the substituents on the decahydronaphthyridine ring is critical for activity.
| Compound Type | Target | Activity |
| Decahydro-1,6-naphthyridine derivatives | IDO1 | Good cellular and human whole blood inhibition |
Kinase Inhibition: Various naphthyridine derivatives have been investigated as kinase inhibitors. For example, 1,7-naphthyridine (B1217170) 1-oxides have been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. nih.gov The N-oxide oxygen was found to be essential for this activity and for selectivity against other kinases. nih.gov Furthermore, derivatives of 1,6-naphthyridine-7-carboxamide have shown inhibitory activity against certain oncogenic kinases. While these examples are based on aromatic or partially saturated naphthyridine cores, they highlight the potential of the broader naphthyridine class, including their saturated forms, to be developed as kinase inhibitors.
| Naphthyridine Derivative | Target Kinase | Biological Effect |
| 1,7-Naphthyridine 1-oxides | p38α MAP kinase | Reduction of TNFα production |
| 1,6-Naphthyridine-7-carboxamides | Oncogenic kinases | Cytotoxicity in cancer cell lines |
NK1 Receptor Antagonism: The neurokinin-1 (NK1) receptor is a G protein-coupled receptor involved in emesis and pain pathways. While no specific this compound derivatives have been reported as NK1 receptor antagonists, the importance of a conformationally restricted system for high-affinity antagonism has been noted. mdpi.com The rigid structure of this compound could potentially be exploited to design novel NK1 receptor antagonists.
Biological Activity Profiles of Decahydronaphthyridine Derivatives (e.g., Anti-HIV, Antifungal, Antimicrobial Potential)
The biological activity profile of the broader naphthyridine class is diverse, with numerous reports on their antimicrobial and antiviral properties. However, specific studies focusing on the this compound scaffold are limited.
Anti-HIV Potential: Certain naphthyridine derivatives have shown promise as anti-HIV agents. For instance, 8-hydroxy- nih.govnih.govnaphthyridines have been investigated as potent HIV-1 integrase inhibitors. nist.gov Although the development of one such compound was halted, the scaffold remains of interest for designing new antiviral agents. nist.gov The saturated nature of the this compound core presents an opportunity to explore new chemical space for HIV-1 inhibitors, potentially offering different binding modes or improved pharmacokinetic properties compared to their aromatic counterparts.
Antifungal and Antimicrobial Potential: Naphthyridine derivatives are well-known for their antibacterial properties, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being a classic example. nih.gov More recent studies on various substituted naphthyridines have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.netmdpi.com For example, certain bromo-substituted tetrahydro-triaza-benzo[a]anthracen-one compounds, which contain a fused naphthyridine-like system, have shown potent activity against Fusarium oxysporum and Aspergillus niger. researchgate.net The activity is often influenced by the nature and position of substituents on the naphthyridine ring system. researchgate.net While direct evidence for the antimicrobial potential of this compound is lacking, the established activity of the broader naphthyridine family suggests that this saturated scaffold could be a valuable starting point for the development of new anti-infective agents.
| Naphthyridine Derivative Class | Reported Activity |
| 8-Hydroxy- nih.govnih.govnaphthyridines | Anti-HIV (Integrase Inhibition) |
| Various substituted naphthyridines | Antibacterial, Antifungal |
Elucidation of Mechanisms of Biological Action at a Molecular Level
The molecular mechanism of action for compounds based on the this compound scaffold is not well-documented due to the limited number of published studies. For the broader class of naphthyridines, the mechanism of action is often target-dependent.
For antibacterial naphthyridines like nalidixic acid, the mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov In the case of kinase inhibitors, such as the 1,7-naphthyridine 1-oxides targeting p38α MAP kinase, the interaction with the enzyme's active site blocks the downstream signaling cascade responsible for the production of inflammatory cytokines like TNFα. nih.gov For IDO1 inhibitors with a decahydro-1,6-naphthyridine core, the proposed mechanism involves binding to the active site of the enzyme, thereby preventing the catabolism of tryptophan and mitigating its immunosuppressive effects. nih.gov
The elucidation of the molecular mechanism for any future bioactive this compound derivatives would require detailed biochemical and structural biology studies, including co-crystallization with their target proteins, to understand the precise binding interactions that underpin their biological effects.
Applications in Chemical Biology and Materials Science Research
Application as Scaffolds for Chemical Probes and Ligands in Biological Systems
The naphthyridine core, a fusion of two pyridine (B92270) rings, is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Derivatives of various naphthyridine isomers have demonstrated a wide array of activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov For instance, certain 1,8-naphthyridine (B1210474) derivatives have been investigated for their potential in treating neurological disorders and cancer, while natural alkaloids based on the 1,7-naphthyridine (B1217170) skeleton, such as Bisleuconothine A, have shown significant antiproliferative effects against colon cancer cell lines. nih.govnih.gov
The trans-decahydro-1,7-naphthyridine framework serves as a saturated, non-planar bioisostere of the aromatic naphthyridine scaffold. This structural modification from a flat, aromatic system to a three-dimensional, flexible one allows for different interactions with biological targets. Its potential lies in its ability to orient substituents in precise vectors, making it an attractive scaffold for designing novel chemical probes and ligands. The rigid conformational nature of the trans-fused rings can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. Researchers have synthesized derivatives of related decahydronaphthyridines, such as trans-decahydro-1,6-naphthyridines, which have been found to exhibit anti-HIV activity. pleiades.online
Table 1: Examples of Bioactive Naphthyridine Derivatives
| Compound/Class | Core Structure | Reported Biological Activity | Source(s) |
|---|---|---|---|
| Nalidixic Acid | 1,8-Naphthyridine | Antibacterial | nih.gov |
| Bisleuconothine A | 1,7-Naphthyridine | Antiproliferative (colon cancer) | nih.gov |
| 1,8-Naphthyridine Derivatives | 1,8-Naphthyridine | Anticancer, Anti-inflammatory, Neurological | nih.gov |
| trans-Decahydro-1,6-naphthyridine Derivatives | Decahydro-1,6-naphthyridine | Anti-HIV Activity | pleiades.online |
| 2,7-Naphthyridine Derivatives | 2,7-Naphthyridine | Antitumor | nih.gov |
Potential in Agrochemical Research and Development for Heterocyclic Compounds
Heterocyclic compounds form the backbone of the modern agrochemical industry, with a significant majority of commercial pesticides containing at least one heterocyclic ring. nih.govresearchgate.net These structures are integral to the design of effective fungicides, herbicides, and insecticides due to their diverse biological activities and tunable physicochemical properties. researchgate.netnumberanalytics.com Nitrogen-containing heterocycles, in particular, are prevalent in a vast number of commercial agrochemicals. researchgate.net
While specific research on the agrochemical applications of this compound is not extensively documented, its structural class holds significant potential. The development of novel agrochemicals often relies on the exploration of new heterocyclic scaffolds. The saturated and rigid framework of this compound could lead to the discovery of compounds with new modes of action or improved properties, such as enhanced target specificity or better environmental profiles. The general importance of naphthyridines and related heterocycles in crop protection suggests that derivatives of their saturated analogues are worthy candidates for screening and development in the search for next-generation agrochemicals. nih.govnih.gov
Table 2: Role of Heterocyclic Compounds in Agrochemicals
| Agrochemical Type | Role of Heterocyclic Scaffold | Example Heterocycles Mentioned in Research | Source(s) |
|---|---|---|---|
| Fungicides | Core structural component for bioactive molecules | Coumarins, Imidazoles, Quinolines, Oxazoles | researchgate.net |
| Herbicides | Targeting specific biological pathways in weeds | Nitrogen-based heterocycles | researchgate.netnumberanalytics.com |
| Insecticides | Acting on the nervous system of insects | Pyrethroids, Nicotinoids | numberanalytics.comijfans.org |
| Pesticides | General framework for various pesticidal activities | Naphthyridines, Pyridylpyrazoles | nih.govresearchgate.net |
Exploration in Organic Electronics and Luminescent Materials Research
In the field of materials science, aromatic naphthyridine derivatives have been successfully utilized as components in organic light-emitting diodes (OLEDs) and as n-type organic semiconductors. rsc.orgresearchgate.net The electron-deficient nature of the two fused pyridine rings gives the naphthyridine core excellent electron-accepting and transporting properties. researchgate.net For example, a series of n-type conjugated 1,8-naphthyridine oligomers demonstrated high fluorescence, good thermal stability, and were used to create OLEDs with blue, green, and yellow emission. researchgate.net Similarly, 1,5-naphthyridine-2,6-dione has been incorporated into n-type small molecules for use in organic thin-film transistors. rsc.org
The this compound molecule, being fully saturated, lacks the π-conjugated system responsible for the electronic and photophysical properties seen in its aromatic counterparts. Therefore, it would not function as a semiconductor or emitter in the same way. However, its exploration in materials science could take a different direction. Its rigid, well-defined three-dimensional structure could be valuable as an insulating linker or a structural component in polymers or metal-organic frameworks where precise control over geometry is crucial. Its diamine nature allows it to be incorporated as a monomer in polymer synthesis, potentially imparting unique thermal or mechanical properties due to its rigid bicyclic structure.
Table 3: Application of Aromatic Naphthyridines in Organic Electronics
| Naphthyridine Isomer | Application | Key Finding(s) | Source(s) |
|---|---|---|---|
| 1,8-Naphthyridine | Organic Light-Emitting Diodes (OLEDs) | Used as n-type emitters and electron-transport materials; produced yellow to white-pink light. | researchgate.net |
| 1,5-Naphthyridine (B1222797) | Organic Thin-Film Transistors (OFETs) | Incorporated into n-type semiconductors, achieving electron mobility of 0.14 cm² V⁻¹ s⁻¹. | rsc.org |
| 1,5-Naphthyridine | Organic Phototransistors | Used in p-type semiconducting molecules for light absorption. | researchgate.net |
Role in Coordination Chemistry and Metal Complex Formation
Naphthyridines are excellent ligands in coordination chemistry. The two nitrogen atoms, with their lone pairs of electrons, can act as a bidentate chelate, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. The relatively short distance between the nitrogen atoms in isomers like 1,8-naphthyridine makes them effective at holding metal ions in close proximity, which can lead to interesting magnetic or catalytic properties. researchgate.net Research has shown the formation of di- and tetranuclear complexes with various transition metals, including copper(I), silver(I), and ruthenium, using 1,8-naphthyridine-based ligands. researchgate.net
The this compound isomer offers a distinct geometric profile for metal coordination compared to its planar, aromatic relatives. The nitrogen atoms are held in a fixed, non-planar arrangement determined by the trans-fused chair conformations of the rings. This specific stereochemistry can be exploited to synthesize metal complexes with unique and well-defined three-dimensional structures. The ligand's rigidity could enforce unusual coordination geometries on the metal center or be used to construct complex supramolecular architectures. Its use as a diamine ligand could lead to the formation of coordination polymers with predictable structures and potentially novel catalytic or material properties.
Table 4: Metal Complex Formation with Naphthyridine-Based Ligands
| Naphthyridine Ligand Type | Metal Ion(s) | Resulting Complex Type | Key Feature | Source(s) |
|---|---|---|---|---|
| 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine | First-row transition metals | Dinuclear and tetranuclear complexes | Ligand enforces pseudo-octahedral geometries. | researchgate.net |
| Chiral 1,8-naphthyridine derivatives | Copper(I), Silver(I) | Di- and tetranuclear complexes | Ligands act as a bridge-chelate holding two metal centers in close proximity. | researchgate.net |
| 7-pyrazolyl-1,8-naphthyridine-2-carboxylic acid | Ruthenium | Mononuclear complexes | Complexes are water-soluble and catalytically active. | researchgate.net |
| 2,7-disilyl 1,8-naphthyridine | Ruthenium | Dinuclear complexes | Formation of di-μ-hydridodiruthenium(II,II) complexes. | researchgate.net |
Emerging Research Avenues and Future Outlook for Trans Decahydro 1,7 Naphthyridine
Development of Novel Asymmetric Synthetic Methodologies for Saturated Naphthyridines
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to enantiomerically pure saturated naphthyridines, including the trans-decahydro-1,7-naphthyridine core, is a critical area of ongoing research. While the synthesis of saturated N-heterocycles has traditionally been challenging, recent advances in catalysis are providing new avenues for their stereocontrolled preparation. nih.gov
Future research in this area is expected to focus on several key strategies:
Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising approach for the enantioselective synthesis of decahydronaphthyridines. chim.itmdpi.com For instance, chiral phosphoric acids and N-heterocyclic carbenes have shown significant potential in promoting asymmetric reactions for the synthesis of various nitrogen-containing heterocycles. researchgate.netmdpi.com The development of catalysts specifically tailored for the stereoselective reduction of naphthyridine precursors or for asymmetric cycloaddition reactions could provide efficient access to the desired stereoisomers of decahydro-1,7-naphthyridine. mdpi.comnih.gov
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymatic desymmetrization of prochiral precursors or kinetic resolution of racemic mixtures of decahydronaphthyridine intermediates could provide access to enantiopure building blocks.
Substrate-Controlled Diastereoselective Synthesis: Leveraging the inherent stereochemistry of chiral starting materials to control the formation of new stereocenters is another viable strategy. This approach, while often requiring more complex starting materials, can provide a high degree of stereocontrol.
Progress in these areas will be crucial for unlocking the full potential of this compound in various applications by enabling the synthesis of specific, biologically active stereoisomers.
Table 1: Comparison of Asymmetric Synthetic Strategies for Saturated N-Heterocycles
| Methodology | Advantages | Challenges | Potential for trans-Decahydro-1,7-naphthyridine |
|---|---|---|---|
| Chiral Transition Metal Catalysis | High efficiency and turnover numbers, broad substrate scope. | Catalyst cost, potential for metal contamination in final products. | High potential for stereoselective hydrogenation of partially saturated precursors. |
| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. | Lower turnover numbers compared to metal catalysts, substrate scope can be limited. | Promising for asymmetric Mannich and Michael reactions to build the bicyclic core. |
| Biocatalysis | High enantioselectivity, environmentally friendly reaction conditions. | Limited substrate scope, enzyme stability and availability can be issues. | Potential for kinetic resolution of racemic intermediates or desymmetrization of prochiral precursors. |
| Substrate-Controlled Synthesis | High diastereoselectivity, predictable outcomes based on substrate stereochemistry. | Requires access to enantiopure starting materials, less flexible. | Applicable if chiral pool starting materials can be readily converted. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design and the development of new materials. The integration of advanced spectroscopic techniques with computational modeling provides a powerful toolkit for elucidating these properties.
Future research directions in this domain include:
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques, such as NOESY and ROESY, can provide detailed information about the through-space proximity of protons, which is invaluable for confirming the trans-fusion of the two rings and determining the relative stereochemistry of substituents. The use of chiral solvating agents can also be employed to distinguish between enantiomers.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. Obtaining crystal structures of this compound and its derivatives will provide precise bond lengths, bond angles, and conformational details in the solid state.
Computational Modeling: Density Functional Theory (DFT) and other high-level computational methods are increasingly being used to predict the stable conformations of molecules and to calculate various spectroscopic parameters. researchgate.netchemrxiv.org For this compound, computational studies can be used to:
Determine the relative energies of different chair-chair and chair-boat conformations. fiveable.melibretexts.org
Predict NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
Simulate vibrational spectra (IR and Raman) to complement experimental data.
Model the interactions of the molecule with biological targets or other molecules in supramolecular assemblies.
The synergy between these experimental and theoretical techniques will provide a comprehensive understanding of the structural and electronic properties of this compound, which is fundamental for its future applications.
Expansion of SAR Studies and Mechanistic Investigations of Biological Interactions
The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com However, the biological potential of the saturated this compound core is largely unexplored.
Future research will likely focus on:
Systematic SAR Studies: The synthesis and biological evaluation of libraries of this compound derivatives with diverse substitution patterns will be crucial for identifying lead compounds for various therapeutic targets. These studies will help to elucidate the key structural features required for potent and selective biological activity. The general principles of structure-activity relationships (SAR) will guide the design of these libraries. nih.gov
Identification of Biological Targets: Screening of this compound derivatives against a broad range of biological targets, including enzymes, receptors, and ion channels, could reveal novel therapeutic opportunities. The rigid, three-dimensional nature of the scaffold may allow for highly specific interactions with protein binding sites.
Mechanistic Investigations: Once biologically active compounds are identified, detailed mechanistic studies will be necessary to understand how they exert their effects at the molecular level. This may involve techniques such as enzyme kinetics, binding assays, and structural biology to characterize the interactions between the small molecule and its biological target.
The exploration of the biological properties of this compound derivatives represents a promising frontier in drug discovery, with the potential to yield novel therapeutic agents with unique mechanisms of action.
Exploration of Undiscovered Academic Applications and Functional Materials from Decahydronaphthyridines
Beyond its potential in medicinal chemistry, the unique structural and electronic properties of the decahydronaphthyridine framework suggest its utility in a variety of other academic and industrial applications.
Promising areas for future exploration include:
Organocatalysis: The basic nitrogen atoms in the decahydronaphthyridine scaffold could be exploited in the design of novel organocatalysts. The rigid bicyclic structure could provide a well-defined chiral environment for asymmetric catalysis.
Functional Materials: Aromatic naphthyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials. rsc.orgresearchgate.net While the saturated nature of decahydronaphthyridine precludes its direct use in such applications, it could serve as a rigid scaffold for the attachment of photo- or electro-active groups, leading to the development of novel functional materials with tailored properties.
Supramolecular Chemistry: The ability of the nitrogen atoms to participate in hydrogen bonding and coordination chemistry makes decahydronaphthyridines interesting building blocks for the construction of supramolecular assemblies. uni-wuerzburg.denih.gov These could include self-assembling capsules, cages, and polymers with applications in sensing, catalysis, and materials science. The conformational rigidity of the trans-decalin-like system can pre-organize appended recognition units for specific host-guest interactions. nih.govoup.com
The exploration of these non-medicinal applications of this compound is still in its infancy but holds significant promise for the development of new technologies and materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-decahydro-1,7-naphthyridine, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves hydrogenation of 1,7-naphthyridine using sodium in ethanol (Bouvault-Blanc conditions) followed by catalytic hydrogenation (e.g., PtO₂ or Pd/C). For example, successive reduction under Bouvault-Blanc conditions (Na/EtOH, reflux) followed by hydrogenation (PtO₂, H₂, 1 atm) yields trans-decahydro-1,7-naphthyridine in ~67% yield .
- Critical Parameters :
- Catalyst choice : PtO₂ favors trans isomer formation, while Pd/C may produce mixed stereoisomers.
- Solvent and pressure : Ethanol under high-pressure H₂ enhances stereochemical control.
Q. How can researchers distinguish trans-decahydro-1,7-naphthyridine from its cis counterpart using analytical techniques?
- Methodology :
- NMR Spectroscopy : trans isomers exhibit distinct coupling constants (e.g., axial-equatorial proton splitting in chair conformers) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming trans stereochemistry .
- HPLC : Reverse-phase chromatography with chiral columns can separate isomers based on polarity differences .
- Key Data : The trans isomer typically shows higher symmetry in NMR spectra compared to cis, reducing peak splitting .
Q. What are the primary biological targets of decahydro-1,7-naphthyridine derivatives, and how do structural modifications influence activity?
- Methodology :
- Enzyme Inhibition Assays : Derivatives like 5-bromo-8-chloro-1,7-naphthyridine bind kinases via hydrogen bonding and hydrophobic interactions .
- Receptor Binding Studies : Saturated naphthyridines (e.g., 5,6,7,8-tetrahydro derivatives) act as conformationally restricted pharmacophores for integrin antagonists .
Advanced Research Questions
Q. How can regioselective functionalization of trans-decahydro-1,7-naphthyridine be achieved for targeted drug discovery?
- Methodology :
- Halogenation : Chlorine/bromine at position 3 or 8 enables nucleophilic substitution (e.g., with amines or thiols) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at specific positions .
Q. What computational strategies are effective in predicting the bioactivity of trans-decahydro-1,7-naphthyridine derivatives?
- Methodology :
- Molecular Docking : Simulates binding to kinase active sites (e.g., using AutoDock Vina) to prioritize synthetic targets .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with IC₅₀ values for enzyme inhibition .
- Data-Driven Insights : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) at position 4 show enhanced inhibition of HIV reverse transcriptase .
Q. How do solvent and catalyst systems influence the scalability of trans-decahydro-1,7-naphthyridine synthesis?
- Methodology :
- Continuous Flow Reactors : Improve yield (≥90%) and reduce reaction time compared to batch processes .
- Catalyst Recycling : Pd/C or PtO₂ recovery via filtration minimizes costs in large-scale production .
- Optimization Table :
| Condition | Batch Yield | Flow Reactor Yield |
|---|---|---|
| Temperature | 80°C | 100°C |
| Pressure | 1 atm H₂ | 5 atm H₂ |
| Catalyst Loading | 5% Pd/C | 3% Pd/C |
| Output | 67% | 92% |
Q. What are the mechanistic implications of trans-decahydro-1,7-naphthyridine’s interactions with cytochrome P450 enzymes?
- Methodology :
- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation in liver microsomes .
- Isotope Labeling : ¹⁴C-labeled derivatives track oxidative pathways (e.g., hydroxylation at position 6) .
Data Contradictions and Resolution
- Stereochemical Outcomes : Early studies reported mixed cis/trans ratios (e.g., 7% cis vs. 4% trans in direct hydrogenation), resolved by optimizing catalyst and solvent .
- Biological Activity : Chlorine at position 3 enhances antimicrobial activity but reduces kinase inhibition, necessitating target-specific derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
